

Uvaol diacetate CAS number and molecular formula

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Compound of Interest

Compound Name: Uvaol diacetate

Cat. No.: B12369457

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Uvaol Diacetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Data

Identifier	Value
Compound Name	Uvaol diacetate
CAS Number	157000-65-2
Molecular Formula	C34H54O4

Disclaimer

Detailed biological activity, experimental protocols, and signaling pathway information for **Uvaol diacetate** are not readily available in current scientific literature. The following data is based on its parent compound, Uvaol. Acetylation is a common chemical modification to potentially enhance the bioavailability and efficacy of a compound; therefore, the biological activities of Uvaol may be indicative of **Uvaol diacetate**'s potential effects. However, direct experimental evidence for **Uvaol diacetate** is lacking.

Biological Activities of Uvaol

Uvaol, a pentacyclic triterpene found in sources like olives and olive oil, has demonstrated a range of pharmacological properties.^[1] Key activities include promoting wound healing and exhibiting anticancer effects.

Wound Healing Properties

Uvaol has been shown to accelerate the healing of cutaneous wounds.^[1] It positively influences the function of fibroblasts and endothelial cells, which are critical for the different phases of wound repair.^[1]

Quantitative Data on Wound Healing Effects of Uvaol

Parameter	Cell Type	Uvaol Concentration	Result
Cell Migration	Fibroblasts	10 μ M & 50 μ M	Significant increase in migration towards scratched area. ^[1]
Endothelial Cells	10 μ M & 50 μ M	36% and 40% wound closure rates, respectively. ^[1]	
Extracellular Matrix (ECM) Protein Synthesis	Fibroblasts	50 μ M	30% increase in fibronectin levels. ^[1]
50 μ M	36% increase in laminin levels. ^[1]		
Tube-like Structure Formation	Endothelial Cells	10 μ M	Approximately 1.8-fold increase. ^[1]
In Vivo Wound Closure (Topical)	Mice	0.1% & 1%	Accelerated closure from day 7 post-wounding. ^[1]

Anticancer Activity

Uvaol has demonstrated selective antiproliferative and pro-apoptotic effects in human hepatocarcinoma (HepG2) cells.[2][3][4][5]

Quantitative Data on Anticancer Effects of Uvaol

Parameter	Cell Line	Uvaol Treatment	Result
Cell Cycle Arrest	HepG2	IC50 concentration	Significant increase in the percentage of cells in the G0/G1 phase.[2]
Apoptosis	HepG2	IC50 concentration	Increase in the rate of cell apoptosis.[2][4][5]
Protein Expression	HepG2	IC50 concentration	Decrease in anti-apoptotic Bcl2 and increase in pro-apoptotic Bax.[2][4]
Signaling Pathway Modulation	HepG2	IC50 concentration	Down-regulation of the AKT/PI3K signaling pathway.[2][3][4]

Experimental Protocols for Uvaol

Cell Viability Assay (MTT Assay)[1]

- Seed NIH3T3 fibroblasts (7×10^3 cells/well) and tEnd.1 endothelial cells (10^4 cells/well) in 96-well plates.
- Treat cells with Uvaol at concentrations of 1, 10, 25, 50, and 100 μ M for 24 hours.
- Replace the medium with fresh medium containing 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Incubate and measure formazan production to determine cell viability.

Scratch Assay for Cell Migration[1]

- Culture cells in a 24-well plate with medium containing 1% FBS until 90% confluency is reached.
- Create a vertical scratch on the cell monolayer using a sterile 200 μ L pipette tip.
- Treat cells with the desired concentration of Uvaol.
- Monitor and quantify the migration of cells into the scratched area over time.

In Vitro Tube Formation Assay[1]

- Coat 96-well plates with 80 μ L of Matrigel solution and allow it to solidify for 2 hours.
- Seed endothelial cells (10^4 cells) onto the Matrigel.
- Culture the cells in the presence or absence of Uvaol (e.g., 10 μ M) in RPMI medium with 2% serum at 37°C in a 5% CO₂ incubator.
- After 16 hours, visualize and quantify the formation of tube-like structures using light microscopy and appropriate analysis software (e.g., ImageJ with angiogenesis analyzer plugin).

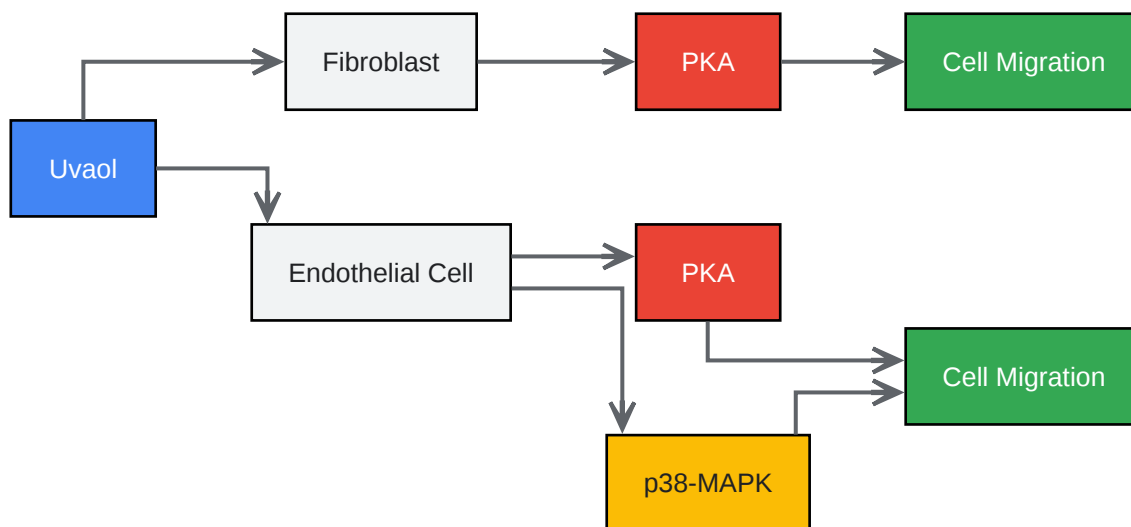
Mouse Excisional Wound Model[1]

- Anesthetize male Swiss mice (25–35 g) with an intraperitoneal injection of ketamine and xylazine.
- Shave the dorsal region and create circular wounds using a 1 cm diameter template.
- Topically apply a vehicle control or Uvaol (e.g., 0.1% or 1% formulation) to the wounds.
- Monitor and measure the wound area at specific time points (e.g., days 3, 7, and 10) to assess the rate of wound closure.

Signaling Pathways Modulated by Uvaol

Wound Healing Signaling Pathways

Uvaol's effects on fibroblast and endothelial cell migration are mediated through the PKA and p38-MAPK signaling pathways.[1] In fibroblasts, Uvaol-induced migration is dependent on the PKA pathway.[1] In endothelial cells, both PKA and p38-MAPK pathways are involved.[1]

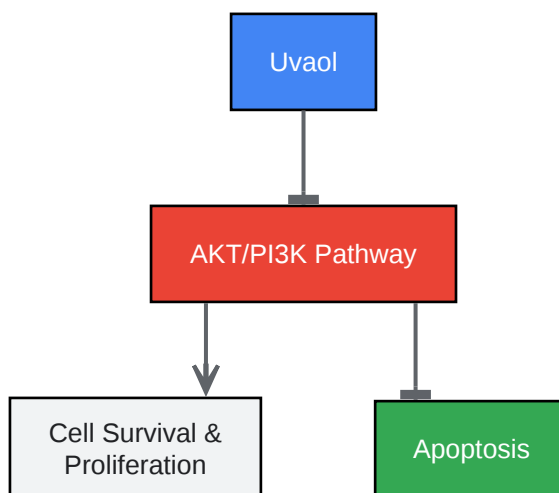


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Uvaol's Influence on Wound Healing Pathways.

Anticancer Signaling Pathway

In the context of cancer, Uvaol has been shown to down-regulate the AKT/PI3K signaling pathway in human hepatocarcinoma cells. This pathway is crucial for cell survival and proliferation, and its inhibition by Uvaol contributes to the observed pro-apoptotic effects.[2][3][4]



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